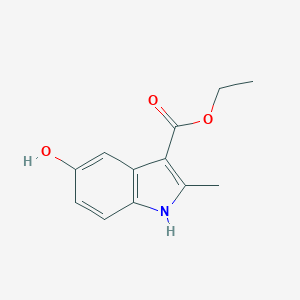

Ethyl-5-Hydroxy-2-methyl-1H-indol-3-carboxylat

Übersicht

Beschreibung

{12})H({13})NO({3}). Es ist ein Derivat von Indol, einer Struktur, die häufig in vielen Naturprodukten und Arzneimitteln vorkommt.

Wissenschaftliche Forschungsanwendungen

Ethyl-5-hydroxy-2-methylindol-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit entzündungshemmenden und schmerzlindernden Eigenschaften.

Medizin: Wird für seine Rolle bei der Entwicklung neuer Arzneimittel untersucht, insbesondere bei der Behandlung von Fettleibigkeit und Krebs.

Industrie: Wird bei der Herstellung von Materialien mit bestimmten elektronischen Eigenschaften eingesetzt {_svg_3}

Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-hydroxy-2-methylindol-3-carboxylat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. In medizinischen Anwendungen kann es als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Signalwege modulieren. Zum Beispiel wurde es als potenzieller Inhibitor der Tubulinpolymerisation untersucht, die für die Zellteilung und Krebstherapie entscheidend ist .

Wirkmechanismus

Target of Action

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that primarily targets 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions .

Mode of Action

The compound interacts with 5-LO, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene synthesis pathway . By inhibiting 5-LO, the compound disrupts the production of leukotrienes from arachidonic acid . This disruption can lead to downstream effects such as reduced inflammation and allergic reactions .

Pharmacokinetics

They undergo metabolism primarily in the liver, and are excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .

Result of Action

The inhibition of 5-LO by Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate results in a decrease in the production of leukotrienes . This can lead to a reduction in inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as food or other drugs .

Biochemische Analyse

Biochemical Properties

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an active compound that can be used in the synthesis of 2-phenylthiomethyl-indole derivatives . These derivatives are known to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes . The interaction between Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and these enzymes is crucial in its biochemical role .

Cellular Effects

The application of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and its derivatives has shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it is used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO) .

Temporal Effects in Laboratory Settings

The effects of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Metabolic Pathways

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is involved in metabolic pathways related to the biosynthesis of leukotrienes . It interacts with enzymes such as 5-lipoxygenase (5-LO) and potentially affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-hydroxy-2-methylindol-3-carboxylat beinhaltet typischerweise die Veresterung von 5-Hydroxy-2-methylindol-3-carbonsäure. Eine gängige Methode umfasst die Reaktion der Säure mit Ethanol in Gegenwart eines starken Säure-Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten {_svg_1}.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von Ethyl-5-hydroxy-2-methylindol-3-carboxylat kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Diese Verfahren nutzen häufig automatisierte Systeme zur Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, wodurch eine gleichbleibende Produktqualität sichergestellt wird .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-5-hydroxy-2-methylindol-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO(4)) und Chromtrioxid (CrO(_3)).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH(_4)) oder Natriumborhydrid (NaBH(_4)) werden typischerweise verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl(_2)) oder Phosphortribromid (PBr(_3)) können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Oxo-2-methylindol-3-carboxylat.

Reduktion: Bildung von 5-Hydroxy-2-methylindol-3-methanol.

Substitution: Bildung verschiedener substituierter Indolderivate, abhängig vom eingeführten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Ethyl-5-hydroxy-2-methylindol-3-carboxylat kann mit anderen Indolderivaten verglichen werden, wie zum Beispiel:

- Ethyl-5-methylindol-2-carboxylat

- 5-Methoxy-2-methylindol

- 1H-Benzo[g]indol

Diese Verbindungen teilen ähnliche Grundstrukturen, unterscheiden sich aber in ihren funktionellen Gruppen, was zu Variationen in ihrer chemischen Reaktivität und biologischen Aktivität führt. Ethyl-5-hydroxy-2-methylindol-3-carboxylat ist aufgrund seiner spezifischen Hydroxyl- und Esterfunktionsgruppen einzigartig, die ihm besondere Eigenschaften und Anwendungen verleihen .

Biologische Aktivität

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS Number: 7598-91-6) is a compound with significant biological activity, particularly in the context of anti-inflammatory and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₃ |

| Molecular Weight | 219.237 g/mol |

| Density | 1.282 g/cm³ |

| Boiling Point | 406.7 °C |

| Melting Point | 205-208 °C |

| Flash Point | 199.7 °C |

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is typically presented as an off-white to light tan crystalline powder .

The compound has been identified as a 5-lipoxygenase (5-LO) inhibitor , which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses. By inhibiting this enzyme, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can potentially reduce inflammation and alleviate symptoms associated with allergic diseases .

Structure-Activity Relationship (SAR)

Research indicates that the biological potency of derivatives of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is influenced by the positioning of substituents on the phenylthiomethyl ring. For instance, modifications such as methyl or chlorine groups at specific positions significantly enhance inhibitory activity against 5-LO .

Biological Activities

- Anti-inflammatory Effects : Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate has shown potential as an anti-inflammatory agent through its action on leukotriene synthesis.

- Analgesic Properties : The compound is being explored for its analgesic effects, making it a candidate for pain management therapies .

- Histamine Receptor Modulation : It acts as an inverse agonist at histamine H₃ receptors, which may have implications for obesity treatment by modulating appetite and energy metabolism .

- Tubulin Polymerization Inhibition : The compound has also been implicated in inhibiting tubulin polymerization, which may contribute to its anticancer properties by disrupting cell division .

Case Studies and Research Findings

A notable study evaluated a series of ethyl 5-hydroxyindole derivatives for their ability to inhibit human 5-lipoxygenase. Among these, a specific derivative exhibited an IC50 value of 0.23 μM , indicating strong inhibitory activity in cellular assays . This highlights the compound's potential for therapeutic applications in inflammatory diseases.

Another investigation focused on the synthesis and biological evaluation of various derivatives, confirming that structural modifications could lead to enhanced biological activities, including improved potency against specific targets such as cancer cells and inflammatory pathways .

Applications and Future Directions

The versatility of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate makes it a valuable scaffold for drug development:

- Anti-inflammatory drugs : Further exploration could lead to new treatments for conditions like asthma and rheumatoid arthritis.

- Cancer therapeutics : Its ability to inhibit tubulin polymerization suggests potential applications in oncology.

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNHKSUAAMJXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226883 | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-91-6 | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7598-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Nenitzescu reaction in synthesizing Ethyl 5-hydroxy-2-methylindole-3-carboxylate?

A1: The Nenitzescu reaction provides a synthetic pathway to obtain Ethyl 5-hydroxy-2-methylindole-3-carboxylate []. This reaction involves reacting a benzoquinone derivative with an enamine, such as ethyl 3-aminocrotonate. [] This method sparked interest in the 1950s due to its potential for synthesizing 5-hydroxyindole derivatives, particularly relevant due to the discovery of serotonin as a 5-hydroxyindole derivative. []

Q2: Are there any known structural isomers of Ethyl 5-hydroxy-2-methylindole-3-carboxylate, and what is their significance?

A2: Yes, research indicates the existence of isomeric Mannich bases derived from Ethyl 5-hydroxy-2-methylindole-3-carboxylate. [] While the specific details of these isomers are not elaborated upon in the provided abstracts, the existence of such isomers suggests potential variations in their chemical and biological properties compared to the parent compound. Further research into these isomers could reveal valuable insights into structure-activity relationships and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.